The name "Graz" is derived from the city of Graz in Austria, where significant research on this hemoglobin variant has been conducted. Studies have focused on its biochemical characteristics, synthesis, and potential health implications. Research institutions, particularly the Medical University of Graz, have contributed to the understanding of this hemoglobin variant through various analytical methods.
Hemoglobin Graz is classified as a hemoglobin variant, which falls under the broader category of abnormal hemoglobins. These variants arise due to mutations in the genes encoding the globin chains of hemoglobin. Variants can be benign or associated with diseases such as thalassemia or sickle cell disease.
The synthesis of hemoglobin Graz typically involves genetic mutations that lead to alterations in the amino acid sequence of the globin chains. This can occur through natural genetic variation or induced mutations in laboratory settings for research purposes.
The specific mutation responsible for Hemoglobin Graz has not been universally defined in available literature but generally involves substitutions that affect the protein's structure and function. Techniques such as cation exchange high-performance liquid chromatography and gel electrophoresis are commonly employed to isolate and study these variants .
The molecular structure of hemoglobin Graz is characterized by its quaternary structure, consisting of four polypeptide chains (two alpha and two beta chains) that form a tetrameric protein. The specific amino acid changes in hemoglobin Graz can alter the interactions between these chains, affecting stability and oxygen-binding properties.
The molecular weight of typical human hemoglobins is approximately 64.5 kDa. For hemoglobin variants like Graz, structural analysis often reveals changes in heme group affinity, which can be studied using spectroscopic methods .
Hemoglobin variants undergo various chemical reactions critical to their function, including:
Spectrophotometric methods are employed to analyze these reactions, measuring absorbance at specific wavelengths corresponding to different forms of hemoglobin (e.g., oxyhemoglobin at 414 nm) .
The mechanism of action for hemoglobin Graz involves its ability to bind and release oxygen based on partial pressure gradients. Variants like Graz may demonstrate a left or right shift in the oxygen dissociation curve due to changes in their affinity for oxygen.
Research indicates that certain mutations can lead to increased or decreased oxygen affinity, impacting tissue oxygenation levels significantly . This is particularly relevant in clinical settings where oxygen delivery is compromised.
Hemoglobin Graz retains many physical properties typical of hemoglobins but may exhibit variations such as:
Chemical properties include:
Hemoglobin Graz has significant applications in various fields:
Hemoglobin variants are traditionally named after geographical locations where they are first identified. This nomenclature system began with Hb S (sickle cell hemoglobin) in 1950 and now encompasses over 1,500 variants. Hb Graz follows this convention, named after Graz, Austria, where it was initially characterized. The variant was detected incidentally during high-performance liquid chromatography (HPLC) analysis of HbA1c, which revealed an abnormal peak co-eluting with HbA1c. Subsequent DNA sequencing identified a point mutation (HBB:c.8A>T) causing the amino acid substitution [5] [6].
Table 1: Standard Nomenclature of Hemoglobin Variants
Designation | Amino Acid Change | Gene Mutation | Discovery Site |
---|---|---|---|
Hb Graz | β2(NA2)His→Leu | HBB:c.8A>T | Graz, Austria |
Hb Deer Lodge | β2(NA2)His→Arg | HBB:c.8A>G | Deer Lodge, Montana |
Hb Okayama | β2(NA2)His→Gln | HBB:c.8A>C | Okayama, Japan |
In 1992, Liu et al. reported Hb Graz after analyzing blood samples from four asymptomatic Austrian families using cation-exchange HPLC (Bio-Rad Diamat system). The variant eluted anomalously with HbA1c fractions, mimicking falsely elevated HbA1c levels. Structural confirmation involved:
This discovery proved significant for diabetes management, as Hb Graz became the eighth documented hemoglobin variant known to distort HbA1c values without causing hematological abnormalities. Its detection underscored technological limitations of widespread HPLC systems in clinical laboratories [1] [4].
Hb Graz exhibits geographical clustering in southern Austria, with initial cases concentrated in the Styria region. Between 1992–1995, four unrelated families carrying the variant were identified, suggesting a founder effect in this Alpine population. Globally, fewer than 15 cases have been confirmed, including:
Table 2: Global Distribution of Confirmed Hb Graz Cases
Region | Cases | Ancestral Origin | Detection Method |
---|---|---|---|
Southern Austria | 7+ | Austrian | HPLC/Electrophoresis |
United States | 1 | Slovenian | Capillary Electrophoresis |
India | 1 | Gujarati | DNA Sequencing |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: